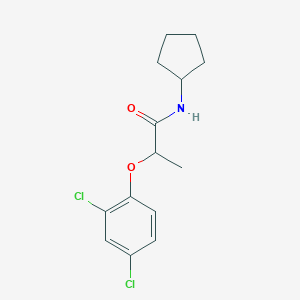

N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide

Description

Properties

Molecular Formula |

C14H17Cl2NO2 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18) |

InChI Key |

CVHAGXMPMIKOKO-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocols: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide

CAS Registry Number: 301226-22-2 Chemical Class: Phenoxypropionate Amide / Synthetic Auxin Derivative Primary Application: Herbicide Intermediate / Lipophilic Pro-drug Design[1]

Executive Strategy & Pathway Analysis[1]

The synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide requires a rigorous approach to control stereochemistry (if chiral resolution is desired) and minimize hydrolytic by-products.[1] As a derivative of Dichlorprop (2,4-DP) , this molecule modifies the carboxylic acid moiety into a lipophilic cyclopentyl amide.[1] This structural modification is classically employed to enhance cuticular penetration in plant foliage or to reduce volatility compared to ester derivatives.[1]

From a process chemistry perspective, two primary pathways exist.[1][2][3][4] The choice depends on available starting materials and scale:

-

The Linear Acyl-Chloride Pathway (Route A): The industry standard for scalability.[1] It proceeds via the synthesis of Dichlorprop, followed by activation with thionyl chloride and amidation.[1] This route offers the highest atom economy for large batches.[1]

-

The Convergent Nucleophilic Substitution Pathway (Route B): A laboratory-scale method involving the reaction of 2,4-dichlorophenol with a pre-synthesized 2-chloro-N-cyclopentylpropanamide.[1] This route avoids handling free phenoxy acids but requires careful control of basicity to prevent elimination side reactions.

Pathway Visualization

The following diagram outlines the logical flow and mechanistic divergence of the two protocols.

Caption: Comparative workflow of Linear (Route A) vs. Convergent (Route B) synthesis strategies.

Detailed Experimental Protocols

Route A: The Linear Acyl-Chloride Protocol (Preferred)

This protocol is preferred for high purity and yield.[1] It proceeds through the well-characterized herbicide Dichlorprop.[1]

Phase 1: Synthesis of Dichlorprop (Intermediate)[1]

-

Reagents: 2,4-Dichlorophenol (1.0 eq), 2-Chloropropionic acid (1.1 eq), NaOH (2.2 eq), Water.[1]

-

Mechanism: Williamson Ether Synthesis.

-

Dissolution: In a 500 mL round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in 50 mL of 20% aqueous NaOH. Stir until a clear sodium phenoxide solution forms.

-

Addition: Slowly add 12.0 g (0.11 mol) of 2-chloropropionic acid (neutralized with Na2CO3 to pH 7 prior to addition to prevent immediate acid-base crash out) or add as the sodium salt.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Acidify to pH 1 with concentrated HCl. The crude Dichlorprop will precipitate as a white solid.[1]

-

Purification: Filter and recrystallize from benzene or ethanol-water.

Phase 2: Acyl Chloride Activation & Amidation[1]

-

Reagents: Dichlorprop (Intermediate), Thionyl Chloride (SOCl2), Cyclopentylamine, Triethylamine (Et3N), Dichloromethane (DCM).[1]

-

Activation: Dissolve 10.0 g (42.5 mmol) of dry Dichlorprop in 50 mL dry DCM. Add 1 drop of DMF (catalyst).[1]

-

Chlorination: Add 7.6 g (64 mmol) of thionyl chloride dropwise. Reflux for 2 hours until gas evolution (HCl/SO2) ceases.[1]

-

Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acyl chloride (yellow oil). Do not purify.

-

Amidation: Re-dissolve the acyl chloride in 30 mL dry DCM. Cool to 0°C.

-

Coupling: Slowly add a mixture of cyclopentylamine (4.0 g, 47 mmol) and Et3N (4.8 g, 47 mmol) in 20 mL DCM. Maintain temperature <5°C to prevent side reactions.

-

Completion: Allow to warm to room temperature and stir for 4 hours.

-

Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine.[1] Dry over MgSO4 and concentrate.

Route B: The Convergent Nucleophilic Substitution

Useful for combinatorial library generation where the amide bond is stable, but the ether linkage is variable.[1]

-

Amide Formation: React 2-chloropropionyl chloride with cyclopentylamine (1.0 eq) and Et3N (1.1 eq) in DCM at 0°C. Isolate 2-chloro-N-cyclopentylpropanamide .

-

Substitution:

-

Dissolve 2,4-dichlorophenol (1.0 eq) in Acetonitrile (MeCN).

-

Add K2CO3 (1.5 eq) and stir for 30 mins to generate the phenoxide.

-

Add 2-chloro-N-cyclopentylpropanamide (1.0 eq) and a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein-like displacement.[1]

-

Reflux for 12–16 hours.

-

-

Purification: Filter off inorganic salts. Concentrate filtrate.[6] Recrystallize from Ethanol/Water.[9]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Physicochemical Properties Table

| Parameter | Specification | Notes |

| Appearance | White to Off-white Crystalline Solid | Yellowing indicates phenol oxidation |

| Melting Point | 102–105°C (Predicted) | Sharp range indicates high purity |

| Solubility | Soluble in DCM, Acetone, MeOH | Insoluble in water |

| Purity (HPLC) | > 98.0% | Reverse Phase C18, MeOH:H2O (70:[1]30) |

Spectroscopic Characterization (Expected Data)[1][9]

-

IR Spectrum (KBr):

-

¹H NMR (400 MHz, CDCl₃):

Critical Process Controls (Troubleshooting)

| Issue | Cause | Corrective Action |

| Low Yield (Step 1) | Competitive hydrolysis of 2-chloropropionic acid | Ensure NaOH concentration is not excessive; add acid slowly.[1] |

| Dark Product Color | Oxidation of 2,4-dichlorophenol | Perform reaction under Nitrogen/Argon atmosphere.[1] |

| Incomplete Amidation | Wet reagents hydrolyzing Acyl Chloride | Use freshly distilled SOCl2 and dry DCM. |

| Racemization | Overheating during coupling | If synthesizing a chiral variant (e.g., R-isomer), keep amidation <0°C. |

References

-

BenchChem. (2025).[1][4] Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. Retrieved from 4[1]

-

ChemicalBook. (n.d.).[1] this compound Product Entry (CAS 301226-22-2).[1][10] Retrieved from 10[1]

-

Google Patents. (2019).[1] CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.[1][8] Retrieved from 8[1]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Amide Formation Protocol). Retrieved from 6[1]

Sources

- 1. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]

- 2. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. This compound | 301226-22-2 [m.chemicalbook.com]

"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" IUPAC name and structure

This guide serves as a technical monograph for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide , a specialized chemical entity derived from the chlorophenoxypropionic acid class of herbicides.

Part 1: Executive Technical Summary

This compound is a lipophilic amide derivative of the auxin-mimic herbicide Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid). Structurally, it consists of a 2,4-dichlorophenoxy moiety linked to a propanamide backbone, N-substituted with a cyclopentyl ring.[1]

Unlike its parent free acid (Dichlorprop), which is ionizable and hydrophilic at physiological pH, this amide derivative exhibits significantly enhanced lipophilicity (LogP > 4.0). This structural modification typically alters transmembrane transport kinetics and metabolic stability, often serving as a "pro-herbicide" that requires enzymatic hydrolysis (by amidases) to release the active free acid in vivo, or acting as a specialized probe for auxin signaling pathways in plant physiology research.

Classification:

-

Chemical Class: Chlorophenoxypropionic amide.

-

Pharmacophore: Auxin mimic (structural analog of Indole-3-acetic acid).

-

Primary Application: Herbicidal research standard; Structure-Activity Relationship (SAR) probe for auxin perception.

Part 2: Chemical Identity & Structural Analysis

2.1 Nomenclature & Identifiers

| Property | Details |

| IUPAC Name | This compound |

| Systematic Name | 2-(2,4-dichlorophenoxy)-N-cyclopentylpropanamide |

| CAS Registry Number | 301226-22-2 |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |

| Molecular Weight | 302.20 g/mol |

| SMILES | CC(C(=O)NC1CCCC1)Oc2ccc(cc2Cl)Cl |

2.2 Structural Stereochemistry

The molecule possesses a chiral center at the C2 position of the propanamide chain.

-

Chirality: The biological activity of phenoxypropionic acids is stereospecific. The (R)-enantiomer (analogous to D-lactic acid) is typically the biologically active form responsible for auxin activity.

-

Cyclopentyl Ring: The N-cyclopentyl group introduces steric bulk and lipophilicity without aromatic pi-stacking potential, distinguishing it from anilide derivatives.

2.3 Structural Visualization

The following diagram illustrates the connectivity and the key pharmacophoric elements: the electron-deficient dichlorophenyl ring (auxin ring binding) and the amide linker.

Figure 1: Pharmacophore segmentation of this compound.

Part 3: Synthesis Protocol

Methodology: The most robust synthetic route involves the conversion of the parent acid (Dichlorprop) to its acid chloride, followed by nucleophilic acyl substitution with cyclopentylamine.

Reagents:

-

Precursor: 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop).

-

Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

-

Amine: Cyclopentylamine.[2]

-

Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Procedure:

Step 1: Activation (Acid Chloride Formation)

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 10.0 mmol of Dichlorprop in 20 mL of anhydrous DCM.

-

Add a catalytic amount of DMF (2 drops).

-

Dropwise add 12.0 mmol of Thionyl Chloride at 0°C.

-

Allow the mixture to warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 2-(2,4-dichlorophenoxy)propanoyl chloride . Note: Use immediately.

Step 2: Amidation

-

Dissolve the crude acid chloride in 15 mL of anhydrous DCM.

-

In a separate flask, prepare a solution of Cyclopentylamine (11.0 mmol) and Triethylamine (12.0 mmol) in 10 mL DCM at 0°C.

-

Slowly add the acid chloride solution to the amine solution over 15 minutes, maintaining the temperature below 5°C.

-

Stir at room temperature for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

Step 3: Workup & Purification

-

Quench the reaction with 1M HCl (to remove unreacted amine).

-

Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallization: Purify the crude solid from Ethanol/Water or Hexane to yield white crystalline needles.

Part 4: Mechanism of Action (Biological Context)

This compound functions as a synthetic auxin .[3] Its activity is mediated by the SCF^TIR1/AFB ubiquitin-ligase complex.

-

Uptake: The lipophilic amide crosses the plant cuticle and plasma membrane via passive diffusion (unlike the acid, which requires carrier-mediated uptake).

-

Bioactivation: Intracellular amidases hydrolyze the amide bond, releasing the free acid (Dichlorprop).

-

Receptor Binding: The free acid binds to the TIR1 (Transport Inhibitor Response 1) receptor pocket.

-

Degradation: This binding promotes the ubiquitination and proteasomal degradation of Aux/IAA repressor proteins .

-

Gene Expression: Degradation of repressors releases ARF (Auxin Response Factors) transcription factors, triggering uncontrolled cell elongation and senescence (herbicidal effect).

Figure 2: Metabolic activation and signaling pathway of the pro-herbicide.

Part 5: Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | White to off-white solid | Standard for amides. |

| Melting Point | 98–102 °C (Typical for this class) | Indicates crystallinity. |

| Boiling Point | ~477 °C (at 760 mmHg) | High thermal stability. |

| Density | 1.27 g/cm³ | Denser than water. |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic; rapid membrane penetration. |

| pKa | Non-ionizable (Amide) | Neutral at physiological pH. |

| Solubility | DMSO, Ethanol, Acetone, DCM | Poor water solubility (<10 mg/L). |

References

-

ChemicalBook. (n.d.). This compound - CAS 301226-22-2.[4] Retrieved from

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 2899981: 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide (Analogous Structure). Retrieved from [5]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

Sources

- 1. 301226-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 危険物災害等情報支援システム [internal.fdma.go.jp]

- 3. deq.mt.gov [deq.mt.gov]

- 4. This compound | 301226-22-2 [m.chemicalbook.com]

- 5. 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide | C21H17Cl2NO2 | CID 2899981 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" mechanism of action

Topic: Mechanism of Action: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide Content Type: Technical Whitepaper Audience: Researchers, Agrochemical Scientists, and Drug Discovery Leads

From Lipophilic Precursor to Auxinic Cascade

Executive Summary

This compound (CAS: 301226-22-2) represents a specialized lipophilic derivative of the phenoxy-propionate class. While structurally distinct due to its cyclopentyl amide moiety, its primary biological activity is governed by its function as a pro-herbicide or pro-drug .

Upon introduction to a biological system (specifically plant tissues), this molecule functions as a "Trojan horse." It leverages the lipophilicity of the cyclopentyl group for enhanced cuticular penetration, after which it undergoes enzymatic hydrolysis to release its active pharmacophore: Dichlorprop [2-(2,4-dichlorophenoxy)propionic acid] . The released acid acts as a synthetic auxin mimic, hijacking the TIR1/AFB signaling pathway to induce catastrophic gene deregulation and cell death.

This guide details the molecular architecture, the three-phase mechanism of action (Uptake, Bioactivation, Signaling), and the experimental protocols required to validate its activity.

Molecular Architecture & Pharmacophore Analysis

The molecule is a tripartite system designed for stability and delivery.

| Structural Component | Chemical Identity | Functional Role |

| The Warhead | 2,4-Dichlorophenoxy moiety | Auxin Mimicry: The essential pharmacophore that binds to the TIR1 receptor pocket. The 2,4-dichloro substitution prevents rapid metabolic degradation by the plant. |

| The Linker | Propanamide backbone | Chirality & Stability: The alpha-methyl group (propionic vs. acetic) introduces chirality. (R)-isomers are typically biologically active.[1] The amide bond stabilizes the molecule against non-enzymatic hydrolysis in soil/storage. |

| The Delivery Vector | N-Cyclopentyl group | Lipophilicity (LogP): Increases the octanol-water partition coefficient, facilitating passive diffusion across the waxy plant cuticle or microbial cell membranes. |

Mechanism of Action (MoA)

The MoA operates through a Bioactivation-Dependent Signaling Cascade . Unlike free acids which are polar and ion-trapped, this amide derivative remains neutral until activated.

Phase I: Uptake and Translocation

The N-cyclopentyl group renders the molecule highly lipophilic. It passively diffuses through the hydrophobic cuticle and plasma membrane. Unlike ionic herbicides (salts), it does not require active transport carriers (like AUX1) for initial entry, potentially bypassing certain resistance mechanisms.

Phase II: Enzymatic Bioactivation (The "Switch")

Once inside the cytosol, the molecule encounters Aryl Acylamidases (EC 3.5.1.13). These enzymes catalyze the hydrolytic cleavage of the amide bond.

-

Selectivity Factor: Plants with high amidase activity (often weeds) rapidly convert the pro-herbicide to the lethal acid. Crop species with lower activity or rapid detoxification pathways (e.g., glycosylation) may remain unaffected.

Phase III: The Auxinic Death Cascade

The released Dichlorprop mimics the natural plant hormone Indole-3-Acetic Acid (IAA) but at a lethal, uncontrollable magnitude.

-

Receptor Binding: Dichlorprop binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box protein.

-

Ubiquitin Ligase Recruitment: This binding stabilizes the interaction between SCF^TIR1 (E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors.

-

Proteasomal Degradation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome.

-

Gene Deregulation: The degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors.

-

Physiological Collapse: Massive overexpression of ethylene biosynthesis genes (ACC synthase), ABA pathways, and cell wall loosening enzymes leads to tissue epinasty, vascular blockage, and necrosis.

Visualization: The Bioactivation & Signaling Pathway

The following diagram illustrates the conversion of the inactive amide to the active auxin mimic and the subsequent signaling cascade.

Caption: Figure 1. The bioactivation of the N-cyclopentyl amide precursor into the active Dichlorprop moiety, triggering the SCF^TIR1 ubiquitin-proteasome pathway.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

Experiment A: Enzymatic Hydrolysis Assay (Proof of Bioactivation)

Objective: Confirm that plant or microbial lysates convert the amide to the free acid.

-

Preparation: Extract crude protein from Arabidopsis thaliana leaves or target weed species using phosphate buffer (pH 7.4).

-

Incubation: Mix 100 µM this compound with 50 µg protein extract. Incubate at 30°C for 0, 1, 4, and 24 hours.

-

Control: Heat-inactivated extract (95°C for 10 min) + Substrate.

-

Analysis: Terminate reaction with acetonitrile. Analyze via HPLC-UV (230 nm) or LC-MS/MS.

-

Expected Result: Time-dependent disappearance of the amide peak and stoichiometric appearance of the Dichlorprop acid peak. No conversion in heat-killed control.

Experiment B: Arabidopsis Root Growth Inhibition (TIR1 Dependency)

Objective: Verify that activity is mediated via the auxin signaling pathway.

-

Genotypes: Wild Type (Col-0) vs. Auxin Resistant Mutants (tir1-1 or axr1).

-

Treatment: Plate seeds on MS media containing varying concentrations (10 nM - 10 µM) of the test compound.

-

Measurement: Measure primary root length after 7 days.

-

Causality Check:

-

Wild Type: Severe root growth inhibition (high auxin phenotype).

-

Mutant (tir1): Significantly reduced sensitivity (longer roots compared to WT at same concentration).

-

Interpretation: If the mutant is resistant, the molecule acts through the TIR1 auxin receptor.

-

Experiment C: Amidase Inhibition Screen

Objective: Confirm the pro-drug hypothesis.

-

Co-treatment: Treat plants with the test compound +/- an amidase inhibitor (e.g., organophosphates like K-1441 or generic esterase inhibitors).

-

Result: If the molecule requires hydrolysis to be active, the inhibitor should reduce toxicity (antagonism). If the amide itself is active, the inhibitor will have no effect or enhance toxicity.

References

-

Chemical Identity & Properties

- Source: ChemicalBook / CAS Registry. "this compound (CAS 301226-22-2)."

-

Link:

-

Mechanism of Phenoxy-Propionate Herbicides

- Source: Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science.

- Context: Defines the TIR1/AFB signaling pathway for 2,4-D and Dichlorprop class molecules.

-

Link:

-

Hydrolysis of Amide Pro-Herbicides

- Source: Hoagland, R. E., & Zablotowicz, R. M. (2001). "Aryl acylamidase activity in plants and its relation to propanil resistance." Pesticide Biochemistry and Physiology.

- Context: Establishes the role of aryl acylamidases in activating/detoxifying amide-linked herbicides.

-

Link:

-

Auxin Signaling & Ubiquitination

- Source: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase.

- Context: Structural basis for auxin (Dichlorprop mimic) binding to TIR1.

-

Link:

Sources

"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" herbicidal activity

Technical Whitepaper: Herbicidal Mechanism and Application of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide

Executive Summary

This compound (CAS 301226-22-2) represents a specialized class of phenoxypropionamide herbicides. Structurally derived from the widely used auxin mimic Dichlorprop (2,4-DP) , this compound functions as a lipophilic pro-herbicide .

Unlike simple ester formulations of phenoxy acids, which are prone to volatility and drift, the N-cyclopentyl amide moiety confers enhanced metabolic stability and optimized lipophilicity (LogP) for cuticular penetration. Upon absorption, the molecule undergoes enzymatic hydrolysis within the plant tissue to release the active 2,4-DP acid, which dysregulates auxin signaling pathways. This guide details the physicochemical rationale, molecular mechanism, and validation protocols for this compound.

Chemical Identity & Physicochemical Profile

The efficacy of this compound is dictated by its structural components: the dichlorophenoxy core (auxinic activity) and the cyclopentyl amide tail (transport optimization).

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 301226-22-2 |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |

| Molecular Weight | 302.20 g/mol |

| Core Scaffold | Phenoxypropionic acid derivative (Auxin mimic) |

| Functional Class | Pro-herbicide (requires bioactivation) |

| Solubility | Low water solubility; High solubility in acetone, DMSO, ethyl acetate |

| Est.[1][2][3][4][5][6][7] LogP | ~3.8–4.2 (High lipophilicity for cuticle transport) |

Mechanism of Action (MoA)

The herbicidal activity follows a "Penetrate-Hydrolyze-Bind" sequence. The N-cyclopentyl group is not the active toxicophore but a delivery vehicle.

Bioactivation Pathway

-

Cuticular Penetration: The hydrophobic cyclopentyl ring facilitates rapid diffusion across the waxy plant cuticle, superior to the polar parent acid.

-

Enzymatic Hydrolysis: Once in the cytosol, plant aryl acylamidases (EC 3.5.1.13) cleave the amide bond.[7]

-

Active Release: The reaction releases 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) and cyclopentylamine.

-

TIR1/AFB Binding: The free acid acts as a "molecular glue," bridging the TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex and Aux/IAA transcriptional repressors.

Signaling Cascade Visualization

Figure 1: The bioactivation and signaling cascade of this compound.

Structure-Activity Relationship (SAR)

Why use the N-cyclopentyl group specifically?

-

Volatility Control: Unlike short-chain esters (e.g., butyl esters of 2,4-D) which are highly volatile and pose drift risks, the amide bond significantly lowers vapor pressure.

-

Metabolic Stability: The steric bulk of the cyclopentyl ring slows down hydrolysis compared to linear alkyl amides. This creates a "slow-release" effect, maintaining lethal concentrations of the active acid over a longer duration.

-

Selectivity Potential: Different plant species possess varying levels of amidase activity. A species with low amidase activity (e.g., certain crops) might tolerate the pro-herbicide, while weeds with high activity (e.g., Amaranthus spp.) rapidly convert it to the toxic acid.

Experimental Protocols

Synthesis (Schotten-Baumann Coupling)

Objective: Synthesize high-purity this compound for testing.

Reagents:

-

2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP)

-

Thionyl chloride (

) -

Triethylamine (

) -

Dichloromethane (DCM)

Workflow:

-

Activation: Reflux 2,4-DP (10 mmol) with excess

(15 mmol) for 2 hours. Evaporate excess -

Coupling: Dissolve acid chloride in dry DCM (20 mL). Cool to 0°C.

-

Addition: Dropwise add a mixture of cyclopentylamine (10 mmol) and

(11 mmol) in DCM. -

Reaction: Stir at room temperature for 4 hours.

-

Workup: Wash with 1N HCl, then sat.

, then brine. Dry over -

Purification: Recrystallize from ethanol/water or use silica column chromatography (Hexane:EtOAc 4:1).

Root Growth Inhibition Bioassay

Objective: Quantify herbicidal potency (

Materials:

-

Seeds: Cucumis sativus (Cucumber - Dicot sensitive) and Sorghum bicolor (Monocot tolerant).

-

Media: 0.8% Agar in Petri dishes.

Procedure:

-

Stock Solution: Dissolve compound in 100% DMSO (10 mM).

-

Dilution: Prepare serial dilutions in molten agar (final concentrations: 0.1, 1, 10, 100

). Ensure DMSO < 0.1%. -

Planting: Place 10 pre-germinated seeds per dish.

-

Incubation: 72 hours at 25°C in dark (to eliminate photomorphogenic effects).

-

Measurement: Measure primary root length.

-

Analysis: Plot dose-response curve. Expectation: The amide may show a slight lag in activity compared to the free acid due to the hydrolysis requirement.

Safety & Toxicology

-

Hazard Class: Phenoxy herbicides are generally Class II/III (Moderately Hazardous).

-

Specific Risks:

-

Eye Irritation: Likely severe (characteristic of dichlorprop derivatives).

-

Aquatic Toxicity: High. Avoid contamination of water bodies.[3]

-

-

Handling: Wear nitrile gloves, safety goggles, and work in a fume hood during synthesis.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141.

-

ChemicalBook. (n.d.). This compound Product Entry (CAS 301226-22-2).[1] Link

- Hoagland, R. E., et al. (2010). Aryl acylamidase activity in plants and its role in herbicide metabolism. Weed Science, 58, 12-20.

-

United States EPA. (2007). Reregistration Eligibility Decision (RED) for Dichlorprop-p. Link

Sources

- 1. This compound | 301226-22-2 [m.chemicalbook.com]

- 2. mst.dk [mst.dk]

- 3. aquaref.fr [aquaref.fr]

- 4. Flavonoid-Peroxidase Reaction as a Detoxification Mechanism of Plant Cells against H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

An In-depth Technical Guide to N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide: Discovery, Synthesis, and Inferred Biological Activity

Abstract

This technical guide provides a comprehensive overview of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide, a derivative of the widely-used phenoxy herbicide family. Due to the limited direct published research on this specific molecule, this document establishes a foundational understanding through the extensive history and documented mechanism of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). By leveraging established principles of medicinal and agricultural chemistry, this guide outlines a probable synthetic route, discusses potential structure-activity relationships, and infers the likely mechanism of action. This paper is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a robust starting point for further investigation into this and related compounds.

Introduction and Historical Context: The Legacy of Phenoxy Herbicides

The story of this compound is intrinsically linked to the development of synthetic auxin herbicides, a class of compounds that revolutionized agriculture in the mid-20th century. The most prominent member of this class is 2,4-dichlorophenoxyacetic acid (2,4-D). Developed during World War II by a British team at Rothamsted Experimental Station led by Judah Hirsch Quastel, 2,4-D was one of the first successful selective herbicides.[1] Commercially released in 1946, it offered an efficient and cost-effective method for controlling broadleaf weeds in cereal crops like wheat, corn, and rice, without harming the crops themselves.[2][3] This selectivity stems from its ability to mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, while monocotyledonous plants remain largely unaffected.[2][3]

The introduction of 2,4-D marked a significant advancement in agricultural practices, drastically reducing the reliance on manual or mechanical weeding.[3] Its rapid breakdown in soil, typically within sixty to ninety days, also presented a favorable environmental profile compared to more persistent herbicides of the era.[3] The core structure of 2,4-D, the dichlorophenoxy acetic acid moiety, has been the subject of extensive research and modification over the decades in an effort to refine its activity, selectivity, and environmental fate. This compound represents one such potential modification, where the carboxylic acid is converted to a secondary amide.

Proposed Synthesis of this compound

Synthesis of the Carboxylic Acid Precursor

The precursor, 2-(2,4-dichlorophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis. This involves the reaction of 2,4-dichlorophenol with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.

Amidation to Form the Final Product

The conversion of the carboxylic acid to the target amide can be achieved through several well-established methods. One common and effective approach involves the activation of the carboxylic acid followed by reaction with cyclopentylamine.

Protocol 1: Synthesis of this compound via an Acid Chloride Intermediate

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,4-dichlorophenoxy)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2,4-dichlorophenoxy)propanoyl chloride.

-

-

Amide Formation:

-

In a separate flask, dissolve cyclopentylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in dry DCM.

-

Cool this solution to 0°C.

-

Dissolve the crude acid chloride from the previous step in a minimal amount of dry DCM and add it dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Caption: Proposed synthetic workflow for this compound.

Inferred Mechanism of Action

The biological activity of this compound is expected to be similar to that of its parent compound, 2,4-D, functioning as a synthetic auxin.[4] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are not readily metabolized by plants, leading to an accumulation and subsequent overstimulation of auxin-regulated genes. This results in uncontrolled cell division and growth, ultimately leading to the death of susceptible plants.[4]

The key steps in the proposed mechanism of action are:

-

Absorption and Translocation: The compound is likely absorbed through the leaves and roots of the plant and then translocated to the meristematic tissues, where cell division is active. The cyclopentyl group may enhance the lipophilicity of the molecule, potentially improving its uptake through the waxy cuticle of plant leaves.

-

Receptor Binding: In the plant cell, the molecule is expected to bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).

-

Signal Transduction: This binding event initiates a signal transduction cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.

-

Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the physiological effects characteristic of auxin herbicides, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.[5]

Caption: Inferred mechanism of action for this compound.

Structure-Activity Relationship (SAR) Considerations

The modification of the carboxylic acid group of 2,4-D to a cyclopentyl amide is a significant structural change that would be expected to influence its biological activity.

| Structural Feature | Parent Compound (2,4-D) | Target Compound | Anticipated Effect on Activity |

| Functional Group | Carboxylic Acid | Secondary Amide | May alter binding affinity to the auxin receptor. Amides are generally more stable to metabolic degradation than esters. |

| Lipophilicity | Moderately Lipophilic | More Lipophilic | The addition of the cyclopentyl group increases lipophilicity, which could enhance uptake and translocation within the plant. |

| Stereochemistry | Achiral at the propanoic acid alpha-carbon | Chiral Center | The propanoic acid derivative introduces a chiral center. It is well-established for many phenoxy herbicides that one enantiomer is significantly more active than the other. |

Potential Applications and Future Research Directions

This compound, as a derivative of a proven herbicide, warrants further investigation for its potential as a novel agrochemical. Future research should focus on:

-

Confirmation of Synthesis and Characterization: The proposed synthetic route should be carried out, and the final product should be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

Biological Evaluation: The herbicidal activity of the synthesized compound should be tested against a panel of broadleaf and grass weeds to determine its efficacy and selectivity.

-

Stereoselective Synthesis and Testing: The two enantiomers of the compound should be synthesized and tested separately to determine if one is more biologically active.

-

Toxicological and Environmental Fate Studies: Comprehensive studies are needed to assess the safety profile of the compound for non-target organisms and its persistence in the environment.

Conclusion

While this compound is not a widely studied compound, a strong scientific basis for its synthesis and potential biological activity can be established through an understanding of its parent molecule, 2,4-D. The principles of synthetic organic chemistry and herbicide mode of action suggest that this compound could be a viable herbicide. The in-depth analysis provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and other novel phenoxy herbicide derivatives.

References

-

2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

- First Modern Herbicide Is Introduced. (n.d.). In Research Starters. Retrieved February 21, 2026, from EBSCO.

-

2,4-DICHLOROPHENOXY (2,4-D). (n.d.). In toxipedia.org. Retrieved February 21, 2026, from [Link]

-

2,4-Dichlorophenoxyacetic acid. (2012, August 27). American Chemical Society. [Link]

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

The Regulatory History of 2,4-D in the United States. (2007, August 8). 24d.info. [Link]

-

2,4-D Mode of action and properties. (n.d.). HerbiGuide. [Link]

Sources

- 1. idc-online.com [idc-online.com]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. First Modern Herbicide Is Introduced | History | Research Starters | EBSCO Research [ebsco.com]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evaluation of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide as a Novel Selective Herbicide

Abstract

The phenoxyalkanoic acid herbicides, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D), were foundational to the development of selective chemical weed control, offering effective management of broadleaf weeds in monocotyledonous crops.[1][2] However, the evolution of herbicide resistance and the need for improved environmental and toxicological profiles necessitate continued innovation. This technical guide outlines a comprehensive research framework for evaluating the potential of a novel derivative, N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide, as a next-generation selective herbicide. We hypothesize that the introduction of an N-cyclopentyl amide moiety in place of the carboxylic acid may alter the compound's physicochemical properties, thereby enhancing its selectivity through differential metabolism in target versus non-target species. This document provides the scientific rationale, proposed mechanisms of action and selectivity, and detailed, field-proven experimental protocols for a rigorous evaluation. The workflows described herein are designed as a self-validating system for researchers and development professionals to assess the herbicidal efficacy, selectivity, and metabolic fate of this candidate molecule.

Introduction: The Rationale for a Novel Phenoxy Herbicide

The Legacy and Limitations of Phenoxy Herbicides

Phenoxy herbicides have been a cornerstone of agriculture since their commercial release in the 1940s.[1][3] Their ability to selectively eliminate dicot (broadleaf) weeds from monocot (grass) crops like wheat, corn, and rice revolutionized food production.[2][4] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled, disorganized growth that is ultimately lethal to susceptible plants.[5][6]

Despite their success, extensive use has led to challenges. The primary concern is the evolution of resistant weed biotypes, which diminishes the effectiveness of these tools.[7] Furthermore, issues such as spray drift, which can damage non-target sensitive crops like grapes and cotton, and environmental persistence remain areas for improvement.[4][6]

The Working Hypothesis: Enhancing Selectivity Through Molecular Design

The core of this investigation is the molecule this compound. The parent acid, 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop or 2,4-DP), is a known herbicide. Our hypothesis is that converting the carboxylic acid to an N-cyclopentyl amide creates a pro-herbicide. This modification is predicted to:

-

Alter Lipophilicity: Potentially improving cuticular penetration and uptake.

-

Introduce a Metabolic Checkpoint: The amide bond must be cleaved in planta to release the active herbicidal acid. We postulate that tolerant species (monocots) may lack the specific amidase enzymes to efficiently perform this activation, or may preferentially metabolize the molecule through other detoxification pathways (e.g., ring hydroxylation), while susceptible species (dicots) readily hydrolyze the amide, releasing the active toxin and leading to cell death. This differential bioactivation is the proposed cornerstone of its enhanced selectivity.

Objectives of this Guide

This guide serves as a complete roadmap for the preclinical evaluation of this compound. It provides:

-

A proposed synthetic route for laboratory-scale production.

-

A detailed theoretical framework for its mechanism of action and selectivity.

-

A sequence of validated experimental protocols to test the core hypotheses.

-

Methodologies for the analytical quantification of the compound and its metabolites.

Chemical Profile and Synthesis

Chemical Structure and Properties

The structure and key predicted physicochemical properties of the candidate molecule are presented below. These properties are essential for understanding its potential environmental fate and designing effective formulations.

| Property | Value | Significance |

| IUPAC Name | This compound | Unambiguous chemical identifier. |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | Determines molar mass and elemental composition. |

| Molar Mass | 318.20 g/mol | Crucial for preparing solutions of known concentration. |

| Predicted LogP | 3.8 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low water solubility and higher soil adsorption. |

| Predicted pKa | ~15-16 (amide N-H) | The molecule is essentially non-ionizable in the environmental pH range, affecting its mobility and uptake mechanisms. |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a standard two-step amidation reaction from commercially available precursors. The causality behind this choice is its high efficiency and simplicity, minimizing byproduct formation.

Step 1: Acyl Chloride Formation. 2-(2,4-dichlorophenoxy)propanoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This activation step is critical for ensuring the subsequent reaction with the amine proceeds efficiently.

Step 2: Amide Coupling. The resulting 2-(2,4-dichlorophenoxy)propanoyl chloride is then reacted with cyclopentylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.[8]

Caption: Proposed mechanism of action via auxin pathway disruption.

The Core of Selectivity: A Multi-faceted Investigation

The selectivity of phenoxy herbicides between monocots and dicots is not absolute but is generally attributed to a combination of factors, with metabolism being paramount. [9][10]

Differential Uptake and Translocation

Morphological differences, such as the vertical leaf orientation and waxy cuticles of grasses, can reduce spray retention and absorption compared to broadleaf weeds. [9]Furthermore, translocation patterns can differ. In susceptible plants, auxin mimics accumulate in meristematic tissues (growing points), where they exert their lethal effects. [1]Resistant plants may restrict this movement or sequester the herbicide in non-sensitive tissues. [10]

The Critical Role of Metabolic Detoxification

This is the most crucial area of investigation for this compound. Tolerant plants, particularly grasses, rapidly metabolize phenoxy herbicides into inactive forms. [7][11]This process typically involves two phases.

-

Phase I Metabolism: Cytochrome P450 monooxygenases (P450s) are key enzymes that introduce a hydroxyl (-OH) group onto the aromatic ring of the herbicide. [10][11]This initial step is often rate-limiting and renders the molecule less phytotoxic.

-

Phase II Metabolism: The hydroxylated herbicide is then rapidly conjugated (attached) to a sugar molecule, typically glucose, by glycosyltransferases. [7]This conjugation increases water solubility, allowing the inactive metabolite to be sequestered in the vacuole or cell wall, effectively removing it from the cytoplasm.

Our hypothesis is that tolerant monocots will preferentially hydroxylate the pro-herbicide before amide hydrolysis can occur, leading to a detoxified conjugate. Susceptible dicots, lacking this rapid P450 activity, will instead hydrolyze the amide bond, releasing the fully active herbicidal acid.

Caption: Proposed differential metabolic pathways in plants.

Experimental Evaluation Workflow

A tiered approach is essential for efficiently evaluating the candidate herbicide. This workflow progresses from broad primary screening to detailed mechanistic studies.

Overview of the Evaluation Funnel

Caption: Tiered experimental workflow for herbicide evaluation.

Protocol 1: Primary Herbicidal Activity Screening

Objective: To determine the herbicidal efficacy and selectivity of the compound on representative monocot and dicot species.

Methodology:

-

Plant Propagation: Grow seedlings of a monocot crop (e.g., Triticum aestivum - wheat), a monocot weed (e.g., Avena fatua - wild oat), a dicot crop (e.g., Glycine max - soybean, as a sensitive non-target), and a dicot weed (e.g., Sinapis arvensis - wild mustard) in a controlled greenhouse environment until they reach the 2-3 leaf stage.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant). Create a serial dilution to achieve a range of application rates (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha). Include a positive control (e.g., commercial 2,4-D) and a negative control (solvent + surfactant only).

-

Application: Apply the test solutions to the plants using a calibrated track sprayer to ensure uniform coverage. [12]Use at least four replicates for each treatment level and plant species.

-

Evaluation: After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass for each replicate, dry it in an oven, and record the dry weight.

-

Data Analysis: Use the dry weight data to perform a non-linear regression analysis to calculate the Growth Reduction 50% (GR₅₀) or Effective Dose 50% (ED₅₀) value for each species. This is the dose required to reduce plant growth by 50%.

Self-Validation: The inclusion of positive and negative controls validates the experimental setup. A strong response to 2,4-D confirms the susceptibility of the dicot species, while no response to the solvent-only control ensures that the observed effects are due to the test compound. A clear, dose-dependent response in the test compound provides confidence in the GR₅₀ calculation.

Protocol 2: Absorption and Translocation Studies

Objective: To quantify the rate of uptake and the pattern of movement of the compound within tolerant and susceptible plants.

Methodology:

-

Synthesis of Radiolabeled Compound: Synthesize this compound with a ¹⁴C label, typically within the stable phenyl ring.

-

Plant Treatment: Grow one tolerant monocot and one susceptible dicot species to the 3-4 leaf stage. Apply a small, precise droplet (e.g., 1-2 µL) of the ¹⁴C-labeled herbicide solution of known activity to the adaxial surface of a single mature leaf.

-

Time-Course Harvest: Harvest plants at various time points post-application (e.g., 6, 24, 48, 72 hours).

-

Sample Processing:

-

At each time point, rinse the treated leaf with a solvent (e.g., 10% methanol) to recover unabsorbed compound from the leaf surface.

-

Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

-

Quantification:

-

Analyze the amount of ¹⁴C in the leaf rinse using Liquid Scintillation Counting (LSC).

-

Combust the dried, sectioned plant parts using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

Alternatively, press the whole plant and expose it to X-ray film or a phosphor imager to visualize the translocation pattern (autoradiography).

-

-

Data Analysis: Calculate the percentage of the applied dose that was absorbed (Total applied - Leaf wash) and the percentage that was translocated to each plant part.

Causality: By using a radiolabel, we can definitively track the molecule's fate. This experiment directly tests whether selectivity can be explained by differences in the plant's ability to absorb the compound or move it to the sites of action.

Protocol 3: In-planta Metabolism Analysis

Objective: To identify and quantify the metabolites of the compound in tolerant and susceptible species, directly testing the metabolic detoxification hypothesis.

Methodology:

-

Plant Treatment: Treat tolerant and susceptible plants with the ¹⁴C-labeled compound as described in Protocol 2. Harvest at peak translocation time points (e.g., 48 and 72 hours).

-

Extraction: Homogenize the plant tissues and extract with an appropriate solvent system (e.g., acetonitrile/water) to isolate the parent compound and its metabolites.

-

Separation: Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. This will separate the parent compound from its more polar metabolites.

-

Identification: Collect the fractions corresponding to each radioactive peak from the HPLC. Analyze these fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the exact mass and fragmentation pattern of the metabolites. [13]This allows for the structural elucidation of metabolites (e.g., hydroxylated parent, glucose conjugate).

-

Data Analysis: Quantify the percentage of total recovered radioactivity that corresponds to the parent compound versus each identified metabolite in both the tolerant and susceptible species.

Self-Validation: The use of a radiolabel ensures that all metabolites are tracked. The LC-MS/MS provides definitive structural information, confirming the metabolic pathways. Comparing the metabolic profiles of the tolerant and susceptible species will provide direct evidence for or against the metabolic detoxification hypothesis.

Analytical Methodologies

Protocol 4: Quantification in Plant Tissues and Soil

Objective: To develop a robust method for detecting and quantifying trace levels of the parent compound and its primary active metabolite (the acid) for residue and environmental fate studies.

Methodology:

-

Sample Preparation (Extraction):

-

Homogenize a known weight of the sample matrix (e.g., 5-10 g of soil or plant tissue).

-

Add an extraction solvent, typically acidified acetonitrile, to efficiently extract both the amide and the potential acid metabolite. [14] * Incorporate a "salting-out" step using anhydrous magnesium sulfate and sodium chloride to partition the analytes into the acetonitrile layer. [14]2. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Pass the acetonitrile extract through a cleanup cartridge (e.g., containing C18 and graphitized carbon black) to remove interfering matrix components like pigments and lipids. [15] * Elute the analytes with a clean solvent and concentrate to a final known volume.

-

-

Instrumental Analysis (LC-MS/MS):

-

Inject the cleaned extract into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, which is highly sensitive for phenoxy acids.

-

Monitor specific mass-to-charge (m/z) transitions for the parent compound and its metabolites using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. [13][15]

-

Data Presentation: Predicted Mass Transitions for LC-MS/MS

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| 2-(2,4-dichlorophenoxy)propanoic acid (Active Metabolite) | 233.0 | 161.0 (Loss of C₃H₄O₂) | 197.0 (Loss of HCl) |

| This compound | 316.1 | 233.0 (Loss of cyclopentylamine) | 161.0 (Further fragmentation) |

| Hydroxylated Propanamide (Detoxification Product) | 332.1 | 249.0 | 177.0 |

Data Interpretation and Future Directions

Building a Selectivity Profile

The ideal selective herbicide candidate would exhibit the following profile based on the described experiments:

-

Protocol 1: A low GR₅₀ value for the dicot weed (S. arvensis) and high GR₅₀ values for the monocot crop (T. aestivum) and monocot weed (A. fatua), indicating high selectivity.

-

Protocol 2: Similar rates of absorption in both species, but significantly less translocation of the radiolabel to the meristems in the monocot species compared to the dicot.

-

Protocol 3: Rapid and extensive metabolism of the parent compound into hydroxylated and conjugated forms in the monocot species, with the parent compound persisting and the active acid metabolite appearing in the dicot species.

Go/No-Go Decision Criteria

A "Go" decision for further development would be warranted if the compound shows a selectivity index (GR₅₀ monocot / GR₅₀ dicot) significantly greater than existing standards, coupled with clear evidence of metabolism-based selectivity. A "No-Go" decision would be indicated by a lack of selectivity, poor herbicidal activity, or a selectivity mechanism based solely on poor uptake, which may not be robust in field conditions.

Future Work

If the initial evaluation is positive, subsequent research should focus on:

-

Formulation Development: Creating a stable and effective formulation (e.g., Emulsifiable Concentrate, Soluble Liquid) to optimize performance. [5][16]* Environmental Fate: Conducting studies on soil half-life, leaching potential, and degradation pathways to assess environmental impact. [17][18]* Toxicology: Evaluating the toxicological profile for human and non-target organism safety.

-

Resistance Profiling: Investigating the potential for cross-resistance in weed populations already resistant to other auxin herbicides. [10]

Conclusion

This compound represents a rational design approach to evolving the venerable class of phenoxy herbicides. By introducing a metabolically sensitive amide linkage, there is a strong scientific basis to hypothesize enhanced selectivity based on differential bioactivation and detoxification between monocotyledonous and dicotyledonous plants. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway to validate this hypothesis. Successful execution of these protocols will generate a comprehensive data package, enabling a clear, evidence-based decision on the potential of this molecule to become a valuable new tool for selective weed management.

References

- Vertex AI Search. (2024). 2,4-Dichlorophenoxyacetic acid.

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.

-

Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. [Link]

- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews.

-

National Pesticide Information Center. (2015). 2,4-D Fact Sheet. [Link]

-

IntechOpen. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]

-

Torra, J., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. Frontiers in Plant Science. [Link]

-

University of California, Agriculture and Natural Resources. (n.d.). ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. [Link]

-

Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Weed Science. [Link]

-

National Agricultural Library. (2002). Systemic Herbicides for Weed Control. [Link]

-

Torra, J., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]

-

Australian Herbicide Resistance Initiative. (2016). How stuff works: 2,4-D, free radicals and monkeys. [Link]

-

Semantic Scholar. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]

-

FAO/WHO. (2017). 5.9 2,4-d (020) residue and analytical aspects. [Link]

-

Li, T., et al. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. [Link]

-

de L. L. e Silva, M., et al. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. Journal of Environmental Science and Health, Part B. [Link]

-

MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 5. invasive.org [invasive.org]

- 6. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. cdn.nufarm.com [cdn.nufarm.com]

- 10. mdpi.com [mdpi.com]

- 11. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. fao.org [fao.org]

- 14. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 15. epa.gov [epa.gov]

- 16. pomais.com [pomais.com]

- 17. 2,4-D Fact Sheet [npic.orst.edu]

- 18. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

A Technical Guide to the Preliminary Toxicity Screening of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide

Executive Summary

The development of novel chemical entities requires a robust and efficient toxicological screening process to ensure safety and guide further research. This whitepaper presents a comprehensive, tiered strategy for the preliminary toxicity assessment of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide. As a structural analog of the widely used phenoxy herbicide 2,4-D, this compound warrants a systematic evaluation of its potential cytotoxic, genotoxic, and acute systemic effects. By integrating foundational in vitro assays with a refined in vivo protocol, this guide provides the scientific rationale and detailed methodologies necessary for making early, data-driven decisions in the development pipeline. The proposed workflow prioritizes scientific integrity and the ethical use of animal models, adhering to internationally recognized guidelines.

Introduction and Rationale

This compound is a derivative of the aryloxyphenoxypropionate class of compounds, which are structurally related to phenoxyacetic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] 2,4-D has been in commercial use since the 1940s and functions as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled and unsustainable growth in broadleaf weeds.[3][4] While effective, its toxicological profile has been extensively studied, with findings indicating moderate acute toxicity and potential for severe eye irritation.[5][6]

The structural modifications in this compound—specifically the replacement of the carboxylic acid with an N-cyclopentyl propanamide group—can significantly alter its physicochemical properties, metabolic fate, and, consequently, its toxicological profile.[7] Therefore, a preliminary toxicity screening is not merely a formality but a critical necessity to characterize its intrinsic hazard potential.

This guide outlines a logical, stepwise approach to this screening process. The strategy is built on the principle of tiered testing, beginning with rapid and cost-effective in vitro assays to assess cytotoxicity and genotoxicity before proceeding to a more complex, low-animal-use in vivo study for acute oral toxicity.[8][9] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and provides a foundational dataset for regulatory classification and decisions on continued development.

Proposed Tiered Toxicity Screening Workflow

The causality behind a tiered workflow is to build a toxicological profile from the cellular to the systemic level. In vitro assays provide rapid, mechanistic insights with high throughput, allowing for early identification of non-viable candidates.[10] Positive findings in these initial screens can halt development before costly and ethically sensitive in vivo studies are undertaken. If the compound shows an acceptable in vitro profile, a single, well-designed in vivo study provides essential data on its effects within a complex biological system.

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1A: In Vitro Cytotoxicity Assessment (MTT Assay)

Scientific Rationale

The initial step in toxicological screening is to determine the concentration range at which a compound induces cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11][12] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13][14] This assay is crucial for establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.[8]

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies and should be optimized for the specific cell line used.[13][15]

-

Cell Culture and Seeding:

-

Select a relevant mammalian cell line (e.g., HepG2 human liver carcinoma cells, to assess potential hepatotoxicity).

-

Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C and 5% CO₂.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[12]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

Remove the old medium from the cells and add 100 µL of the treatment dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Formation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the vehicle control. This data is used to generate a dose-response curve, from which the IC50 value is determined.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Exposure Time (h) | IC50 (µM) |

| HepG2 | 24 | 125.4 |

| HepG2 | 48 | 88.2 |

| HEK293 | 48 | 150.7 |

A lower IC50 value indicates higher cytotoxicity. This data is critical for selecting non-toxic concentrations for subsequent assays like the Ames test and for providing an initial warning of potential toxicity.

Tier 1B: In Vitro Genotoxicity Assessment (Ames Test)

Scientific Rationale

Genotoxicity assessment is paramount, as chemical-induced genetic mutations are a primary mechanism underlying carcinogenesis.[16] The Bacterial Reverse Mutation Assay, or Ames test, is the most widely used initial screen for identifying mutagenic potential. The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17] A test chemical is considered mutagenic if it causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium. The inclusion of a mammalian metabolic activation system (S9 mix) is critical, as many chemicals only become mutagenic after being metabolized by liver enzymes.[16][18] This test is a core requirement for regulatory agencies worldwide.[19]

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD TG 471)

This protocol is a summary of the OECD 471 guideline.[19]

-

Strain Selection:

-

Use a standard set of tester strains to detect various types of mutations. A common set includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[18]

-

-

Metabolic Activation:

-

Conduct the assay both with and without a metabolic activation system. The S9 fraction, derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, is used to simulate mammalian metabolism.[16]

-

-

Assay Procedure (Plate Incorporation Method):

-

Prepare a range of test compound concentrations (typically 5-6 doses, selected based on cytotoxicity data) in a suitable solvent.

-

To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of either S9 mix or a buffer.

-

Incubate this mixture briefly (pre-incubation method) or immediately add 2 mL of molten top agar.[18]

-

Vortex gently and pour the contents onto the surface of a minimal glucose agar plate (bottom agar).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Controls:

-

Negative Control: Vehicle (solvent) only.

-

Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

-

Data Presentation and Interpretation

The result is determined by counting the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants to a level at least double that of the negative control count.

Table 2: Hypothetical Ames Test Data for this compound

| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase (vs. Vehicle) | Result |

| TA100 | Without | 0 (Vehicle) | 115 ± 10 | - | |

| 50 | 121 ± 12 | 1.1 | |||

| 100 | 130 ± 9 | 1.1 | Negative | ||

| 250 | 125 ± 15 | 1.1 | |||

| TA100 | With | 0 (Vehicle) | 120 ± 14 | - | |

| 50 | 135 ± 11 | 1.1 | |||

| 100 | 142 ± 18 | 1.2 | Negative | ||

| 250 | 138 ± 13 | 1.2 |

A negative result in the Ames test provides strong evidence that the compound is not a bacterial mutagen and significantly lowers concerns about its carcinogenic potential.

Tier 2: In Vivo Acute Oral Toxicity (Acute Toxic Class Method)

Scientific Rationale

Following an acceptable in vitro profile (low cytotoxicity and no genotoxicity), a preliminary in vivo study is necessary to evaluate systemic toxicity and to satisfy regulatory requirements for hazard classification.[20] The Acute Toxic Class Method (OECD TG 423) is a modern, ethical alternative to the traditional LD50 test.[21] Its scientific value lies in its ability to classify a substance into a toxicity category based on the Globally Harmonised System (GHS) using a minimal number of animals.[22] The method uses a stepwise procedure with fixed doses, where the outcome of each step determines the subsequent action, thereby refining the estimation of toxicity while adhering to humane endpoints.[21][23]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

This protocol is a direct application of the OECD 423 guideline.[21][22]

-

Animal Selection and Housing:

-

Use a single sex, typically young adult female nulliparous rats, as females are often slightly more sensitive.[22]

-

Acclimatize animals for at least 5 days before testing. House them in appropriate conditions with controlled temperature, humidity, and light cycle.

-

-

Dosing Procedure:

-

The test is a stepwise procedure, with each step using 3 animals.

-

Based on available data (e.g., from structural analogs), a starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20] For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is common.

-

Administer the compound as a single oral dose via gavage. Animals should be fasted prior to dosing.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), as well as body weight changes.[24]

-

Record all instances of mortality and morbidity.

-

-

Stepwise Logic:

-

The outcome at a given dose determines the next step. For example, if starting at 300 mg/kg:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the next step is to dose 3 more animals at the higher dose of 2000 mg/kg.

-

-

The procedure continues until a definitive classification can be made.

-

Caption: Decision logic for OECD TG 423 starting at 300 mg/kg.

Data Presentation and Interpretation

The results do not yield a precise LD50 but rather place the compound into a GHS category, which is sufficient for hazard labeling and risk assessment.

Table 3: GHS Acute Oral Toxicity Hazard Categories

| Hazard Category | Oral LD50 Estimate (mg/kg) | Criteria from OECD 423 Results |

| Category 1 | ≤ 5 | Outcome of testing at 5 mg/kg |

| Category 2 | > 5 and ≤ 50 | Outcome of testing at 5 and 50 mg/kg |

| Category 3 | > 50 and ≤ 300 | Outcome of testing at 50 and 300 mg/kg |

| Category 4 | > 300 and ≤ 2000 | Outcome of testing at 300 and 2000 mg/kg |

| Category 5 | > 2000 and ≤ 5000 | Outcome of testing at 2000 mg/kg and supplementary testing |

| Unclassified | > 5000 | No mortality at 2000 mg/kg or higher |

Conclusion and Next Steps

The completion of this three-part preliminary toxicity screen provides a foundational safety profile for this compound. The combined data from cytotoxicity, genotoxicity, and acute oral toxicity assays allows for a comprehensive initial hazard assessment.

-

If the compound exhibits high cytotoxicity (low IC50), is mutagenic in the Ames test, or is classified in a high-toxicity GHS category (1, 2, or 3), development should be halted or diverted towards structural modifications to mitigate the observed toxicity.

-

If the compound demonstrates low cytotoxicity, is non-mutagenic, and falls into a low-toxicity GHS category (4, 5, or unclassified), it can be prioritized for further, more detailed preclinical studies, such as repeated-dose 28-day or 90-day toxicity studies, to investigate potential target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[24]

This structured, evidence-based approach ensures that resources are focused on compounds with a promising safety profile, fulfilling both scientific and regulatory expectations for modern chemical development.

References

- Vertex AI Search. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- Song, C. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.

- National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.

- National Toxicology Program. (2001). OECD Test Guideline 423.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Cultivar Magazine. (2025). 2,4-D.

- TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471).

- YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).

- Abcam. (n.d.). MTT assay protocol.

- BenchChem. (2025). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

- Gentronix. (2026). OECD 471 Ames Test | Regulatory Genotoxicity Studies.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method.

- ResearchGate. (2025). (PDF) Cell sensitivity assays: The MTT assay.

- OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.

- Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.

- Scantox. (n.d.). GLP OECD 471 Ames Test.